molecular formula C18H21N3O2 B2586158 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one CAS No. 1796946-56-9

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one

Cat. No.: B2586158
CAS No.: 1796946-56-9
M. Wt: 311.385
InChI Key: HAYDTPWQIWMRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Elucidation

Researchers have explored the synthesis of novel compounds with the pyrido[4,3-d]pyrimidin structure, aiming to understand their chemical properties and structural characteristics. Gomha et al. (2018) discussed the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, highlighting the mechanism of formation and structural establishment through spectral data and quantum chemistry calculations Gomha et al., 2018. Such investigations are crucial for developing compounds with desired biological activities.

Antimicrobial Activities

The antimicrobial properties of pyrido[4,3-d]pyrimidin derivatives have been a significant area of research. Al-Juboori (2020) synthesized new dihydropyridine derivatives, demonstrating their antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains, with some compounds showing potent antifungal activity Sahar B. Al-Juboori, 2020. This research suggests the potential of these compounds in developing new antimicrobial agents.

Solubility and Drug Delivery

The solubility of dihydropyrimidine derivatives in various solvents has been studied to address the challenges associated with the poor solubility of these drugs in aqueous media. Shakeel et al. (2016) measured the solubility of a dihydropyrimidine derivative in different solvents, providing insights into its dissolution behavior, which is crucial for drug formulation and delivery Shakeel, Bhat & Haq, 2016.

Biological Activities and Therapeutic Applications

The exploration of biological activities extends beyond antimicrobial properties. Research on dihydropyrimidine and pyrido[4,3-d]pyrimidin derivatives has also delved into their anticancer, antiviral, and anti-inflammatory potentials. Studies like those by Kumar and Joshi (2009) investigated the synthesis of derivatives for antimicrobial, antifungal, and anthelmintic activities, indicating a broad spectrum of potential therapeutic applications Kumar & Joshi, 2009.

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(2-ethoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-23-17-6-4-3-5-14(17)7-8-18(22)21-10-9-16-15(12-21)11-19-13-20-16/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYDTPWQIWMRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.